Vinyl butyrate

Descripción

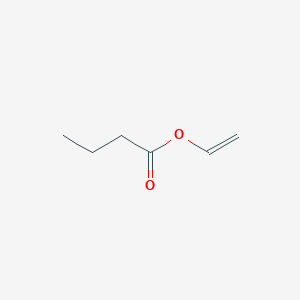

Structure

3D Structure

Propiedades

IUPAC Name |

ethenyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGHWIAOTJPCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Record name | VINYL BUTYRATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24991-31-9 | |

| Record name | Poly(vinyl butyrate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0074556 | |

| Record name | Butanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl butyrate, stabilized appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used to make plastics and paints., Colorless liquid; [CAMEO] | |

| Record name | VINYL BUTYRATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl butryate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21987 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

68 °F (NFPA, 2010) | |

| Record name | VINYL BUTYRATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

123-20-6 | |

| Record name | VINYL BUTYRATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl butyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW94WV9JCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Vinyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl butyrate (B1204436) (also known as vinyl butanoate) is an organic compound and the ester of butyric acid and vinyl alcohol. It is a colorless liquid with a characteristic fruity odor.[1] This document provides an in-depth overview of the core physical properties of vinyl butyrate, supplemented with detailed experimental protocols for their determination. The information is intended to support research, development, and quality control activities where this chemical is utilized.

Core Physical and Chemical Properties

This compound's utility in various applications is largely dictated by its distinct physical and chemical characteristics. It is primarily used in the production of polymers and resins, where it serves as a monomer to enhance flexibility and adhesion in coatings and adhesives.[1][2] It also finds application as a plasticizer and an intermediate in organic synthesis.[1]

Data Summary

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Formula | C₆H₁₀O₂ | ||

| Molecular Weight | 114.14 | g/mol | |

| Melting Point | -80 | °C | |

| Boiling Point | 115-117 | °C | at 760 mmHg |

| Density | 0.899 | g/mL | at 20 °C |

| Refractive Index | 1.410 | at 20 °C | |

| Vapor Pressure | 15.6 | mmHg | at 25 °C |

| Flash Point | 20 | °C | closed cup |

| Solubility in Water | Slightly soluble | ||

| Solubility in Organic Solvents | Soluble | e.g., ethanol, ether[1] |

Synthesis of this compound

The primary methods for synthesizing this compound are through esterification and transesterification reactions.

-

Acid-Catalyzed Esterification: This foundational method involves the reaction of vinyl alcohol with butyric acid, typically using a Brønsted acid catalyst like sulfuric acid. The reaction is often conducted under reflux conditions to drive the formation of the ester.[2]

-

Transesterification: An efficient alternative is the reaction of a vinyl ester, such as vinyl acetate, with butyric acid. The vinyl group in vinyl esters makes them more reactive than their alkyl counterparts, facilitating an irreversible reaction that drives the equilibrium towards the product.[2]

A diagram illustrating the general synthesis of this compound is provided below.

Caption: Acid-catalyzed esterification of butyric acid and vinyl alcohol.

Experimental Protocols for Determining Physical Properties

Accurate determination of physical properties is critical for quality control and research applications. The following sections detail the standard experimental methodologies for measuring the key physical properties of this compound.

General Experimental Workflow

The process of determining a physical property of a chemical like this compound follows a standardized workflow to ensure accuracy and reproducibility.

Caption: A generalized workflow for experimental physical property determination.

Determination of Boiling Point (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3]

Apparatus:

-

Thiele tube or similar heating bath[4]

-

Thermometer

-

Capillary tube (sealed at one end)[4]

-

Small test tube

-

Liquid paraffin (B1166041) or other suitable heating oil[5]

-

Bunsen burner or hot plate

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.[6]

-

Attach the test tube to the thermometer and immerse it in the Thiele tube containing the heating oil.[4]

-

Gently heat the side arm of the Thiele tube.[4]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5]

-

When a continuous stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[4][6]

Determination of Melting Point (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions into a liquid. For pure crystalline compounds, this occurs over a narrow range.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube

-

Thermometer

-

Capillary tubes (sealed at one end)[8]

Procedure:

-

Ensure the this compound sample is completely frozen (as its melting point is -80 °C, this requires specialized cooling).

-

Finely powder the solid sample.

-

Pack a small amount of the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.[9]

-

Place the capillary tube in the melting point apparatus.[10]

-

Heat the sample, initially at a faster rate, then slow down to about 1-2 °C per minute as the expected melting point is approached.

-

Record the temperature at which the first drop of liquid is observed and the temperature at which the entire sample has melted. This range is the melting point.

Measurement of Density (Pycnometer Method)

Principle: Density is the mass per unit volume of a substance. A pycnometer allows for the precise measurement of the volume of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

Clean and thoroughly dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance (M1).[11]

-

Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.[11]

-

Remove the pycnometer, dry the exterior completely, and weigh it (M2).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound, following the same procedure as with the water.

-

Weigh the pycnometer filled with this compound at the same temperature (M3).

-

The density of this compound is calculated using the known density of water at that temperature.

Measurement of Refractive Index (Abbe Refractometer)

Principle: The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer[12]

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.[13]

-

Ensure the prisms of the refractometer are clean and dry.[12]

-

Place a few drops of this compound onto the surface of the measuring prism.[13]

-

Close the prisms.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.[13]

-

If color fringes are present, adjust the compensator to remove them.[13]

-

Read the refractive index from the scale.

-

Perform the measurement at a constant temperature, typically 20 °C, by circulating water from a constant temperature bath through the refractometer.

Determination of Flash Point (Closed-Cup Method)

Principle: The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.[14]

Apparatus:

-

Pensky-Martens closed-cup tester or a similar closed-cup apparatus[15]

-

Thermometer

-

Ignition source (e.g., a small flame or spark)

Procedure:

-

Pour the this compound sample into the test cup up to the marked level.[15]

-

Place the lid on the cup, which is fitted with a thermometer and a stirrer.[15]

-

Heat the sample at a slow, constant rate (e.g., 5-6 °C per minute).[16]

-

At regular temperature intervals, apply the ignition source to the opening in the lid.[15]

-

The flash point is the lowest temperature at which a brief flash is observed inside the cup.[14]

Safety and Handling

This compound is a flammable liquid and vapor.[17] It is harmful if inhaled and can cause skin and eye irritation.[17][18]

-

Handling: Work in a well-ventilated area, preferably under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[19] Ground and bond containers when transferring material to prevent static discharge.[18]

-

First Aid: In case of inhalation, move the person to fresh air. If there is skin contact, wash with soap and water. For eye contact, rinse with plenty of water. If swallowed, do not induce vomiting and seek medical attention.[19]

This guide provides a foundational understanding of the physical properties of this compound and the methodologies for their determination. For more detailed safety information, always refer to the current Safety Data Sheet (SDS) for this compound.[18][19][20]

References

- 1. CAS 123-20-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 123-20-6 | Benchchem [benchchem.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. westlab.com [westlab.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. scribd.com [scribd.com]

- 13. davjalandhar.com [davjalandhar.com]

- 14. almaaqal.edu.iq [almaaqal.edu.iq]

- 15. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 16. oil-tester.com [oil-tester.com]

- 17. This compound | C6H10O2 | CID 31247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. This compound | 123-20-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

vinyl butyrate molecular formula and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vinyl butyrate (B1204436), a significant chemical intermediate. The document details its molecular characteristics, physicochemical properties, and established synthesis protocols, presenting quantitative data in a clear, tabular format for ease of reference and comparison. Furthermore, it includes detailed experimental methodologies and visual representations of its molecular structure and a common synthesis workflow to support research and development activities.

Molecular Formula and Structure

Vinyl butyrate, also known as butanoic acid, ethenyl ester, is an organic compound classified as a vinyl ester.[1][2][3] It is formed from butyric acid and vinyl alcohol.[1] The molecular and structural identifiers are summarized below.

-

Linear Formula: CH₃CH₂CH₂COOCH=CH₂

-

SMILES: CCCC(=O)OC=C

The structure of this compound consists of a butyryl group attached to a vinyl group through an ester linkage.

Caption: Molecular Structure of this compound.

Physicochemical Properties

This compound is a colorless liquid characterized by a fruity odor.[1] It is less dense than water and its vapors are heavier than air.[5] It is highly flammable and slightly soluble in water, but soluble in organic solvents like ethanol (B145695) and ether.[1][5][6] The key quantitative properties are detailed in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 114.14 g/mol | [2] |

| Density | 0.899 g/mL at 20 °C | |

| Boiling Point | 115-116 °C at 760 mmHg | [6][7] |

| Melting Point | -116.7 °C | [6] |

| Flash Point | 20 °C (68 °F) - closed cup | |

| Vapor Pressure | 15.57 mmHg at 25 °C (estimated) | [6] |

| Refractive Index (n20/D) | 1.410 | |

| Water Solubility | 3649 mg/L at 25 °C (estimated) | [6] |

| logP (Octanol/Water) | 1.648 (estimated) | [6] |

Experimental Protocols

This compound is commonly synthesized through esterification or transesterification reactions. A widely used laboratory and industrial method is the transesterification of butyric acid with vinyl acetate (B1210297).

Protocol: Synthesis of this compound via Transesterification

This protocol describes the synthesis of this compound by reacting vinyl acetate with butyric acid. The vinyl group from vinyl acetate is transferred to butyric acid, making this an efficient route.

Materials:

-

Butyric acid

-

Vinyl acetate

-

Sulfuric acid (H₂SO₄) or other suitable acid catalyst

-

Reaction vessel with reflux condenser and heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Methodology:

-

Reaction Setup: In a clean, dry reaction vessel equipped with a reflux condenser and magnetic stirrer, add butyric acid and a molar excess of vinyl acetate (e.g., a 1:1.2 molar ratio of acid to vinyl acetate).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture (approximately 8% by mass can be effective).[8]

-

Reaction Conditions: Heat the mixture to reflux. The optimal reaction temperature is typically around 130°C to achieve high yields while minimizing the potential for polymerization of the vinyl ester.[8][9]

-

Monitoring: The progress of the reaction can be monitored using gas chromatography (GC) to determine the consumption of reactants and the formation of this compound.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the crude product with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate). The final product can be purified by fractional distillation under reduced pressure to isolate the this compound.

The following diagram illustrates the experimental workflow for this synthesis protocol.

Caption: Experimental Workflow for this compound Synthesis.

Applications and Reactivity

This compound is a versatile monomer used in the production of polymers and resins.[1] Its primary application is in the synthesis of copolymers, where it enhances properties such as flexibility and adhesion in coatings and adhesives.[1] The vinyl group is highly reactive and can undergo polymerization, especially when exposed to heat or light.[1] This reactivity also makes it a useful intermediate in various organic syntheses and as an acyl donor in enzymatic reactions.[9]

Safety and Handling

This compound is a flammable liquid and a fire and explosion hazard.[10] Vapors may form explosive mixtures with air.[5] It can cause irritation to the skin, eyes, and respiratory system.[1][10] Proper personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition and oxidizing agents.[10] Containers should be grounded and bonded during transfer to prevent static discharge.[10] Stabilizers like 4-methoxyphenol (B1676288) (MEHQ) are often added to prevent polymerization during storage.

References

- 1. CAS 123-20-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | C6H10O2 | CID 31247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 123-20-6 [thegoodscentscompany.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 123-20-6 | Benchchem [benchchem.com]

- 10. nj.gov [nj.gov]

IUPAC name for vinyl butyrate

An In-Depth Technical Guide to Ethenyl Butanoate (Vinyl Butyrate)

Introduction

Ethenyl butanoate, commonly known as vinyl butyrate (B1204436), is an organic compound classified as an ester of butyric acid and vinyl alcohol.[1] It is a significant monomer in the production of various polymers and copolymers, valued for imparting flexibility, adhesion, and chemical resistance.[2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, key applications, and safety considerations, tailored for professionals in research, chemical synthesis, and drug development.

IUPAC Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is ethenyl butanoate .[3] It is also widely recognized by other names such as vinyl butanoate, butanoic acid, ethenyl ester, and butyric acid, vinyl ester.[1][3][4]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | ethenyl butanoate[3] |

| CAS Number | 123-20-6[3][4] |

| Molecular Formula | C₆H₁₀O₂[1][3][4] |

| SMILES | CCCC(=O)OC=C[3] |

| InChI | 1S/C6H10O2/c1-3-5-6(7)8-4-2/h4H,2-3,5H2,1H3[3][4] |

| InChIKey | MEGHWIAOTJPCHQ-UHFFFAOYSA-N[3][4] |

Chemical and Physical Properties

This compound is a colorless liquid characterized by a fruity odor.[1] It is primarily utilized in industrial settings for the synthesis of plastics and paints.[3] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Properties of Ethenyl Butanoate

| Property | Value |

|---|---|

| Molecular Weight | 114.14 g/mol [3][4] |

| Appearance | Colorless liquid[1][3] |

| Density | 0.899 g/mL at 20 °C |

| Boiling Point | 115-117 °C[5] |

| Melting Point | -80 °C[5] |

| Flash Point | 20 °C (68 °F) - closed cup[5] |

| Refractive Index | n20/D 1.410[5] |

| Solubility | Limited solubility in water; soluble in ethanol (B145695) and ether[1] |

Synthesis of Ethenyl Butanoate

The synthesis of this compound is primarily achieved through two well-established chemical methods: acid-catalyzed esterification and transesterification. Enzymatic routes have also been developed, offering milder reaction conditions.

Experimental Protocol: Acid-Catalyzed Esterification

This method involves the reaction of butyric acid with a vinyl source, such as vinyl alcohol, in the presence of an acid catalyst.[1][2]

Objective: To synthesize ethenyl butanoate via acid-catalyzed esterification.

Materials:

-

Butyric acid

-

Vinyl alcohol (or a suitable precursor)

-

Strong Brønsted acid catalyst (e.g., concentrated Sulfuric Acid)

-

Anhydrous organic solvent (e.g., Toluene)

-

Neutralizing agent (e.g., Sodium Bicarbonate solution)

-

Drying agent (e.g., Anhydrous Magnesium Sulfate)

Procedure:

-

Set up a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle. Ensure all glassware is dry.

-

Charge the round-bottom flask with butyric acid and the organic solvent.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Initiate heating to bring the mixture to reflux.

-

Gradually add vinyl alcohol to the reaction mixture. The reaction is driven towards the product by removing water, often via a Dean-Stark apparatus if the solvent forms an azeotrope with water.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution in a separatory funnel.

-

Wash the organic layer with brine to remove residual water-soluble components.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude this compound.

-

Purify the product via fractional distillation.

References

An In-depth Technical Guide to Vinyl Butyrate: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vinyl butyrate (B1204436), a versatile monomer with significant applications in polymer chemistry and material science. This document details its chemical identity, physical and chemical properties, synthesis and analysis protocols, and known biological relevance, presenting the information in a clear and accessible format for researchers and professionals in drug development and related scientific fields.

Chemical Identity: Synonyms and Trade Names

Vinyl butyrate is systematically known as butanoic acid, ethenyl ester. It is also referred to by several other synonyms, which are listed in the table below for easy reference. While this compound itself is a monomer and not typically sold under trade names, its polymers, particularly polyvinyl butyral (PVB), are known by various commercial names.

| Identifier Type | Value |

| Systematic Name | Butanoic acid, ethenyl ester[1][2][3][4][5][6] |

| Common Synonyms | Vinyl butanoate[1][3][4][5][6], n-Butyric acid vinyl ester[1][2][3][6], Butyric acid, vinyl ester[1][2][3][4][5][6], Ethenyl butanoate[1][2] |

| CAS Number | 123-20-6[1][2][3][4][5][6][7][8] |

| Other Names | Vinylester kyseliny maselne[2][3][5][6], NSC 5280[1][2] |

Trade Names for Polyvinyl Butyral (PVB):

Polyvinyl butyral, a resin derived from this compound, is marketed under several trade names, including Butvar, Saflex, GlasNovations, Butacite, WINLITE, S-Lec, Trosifol, and EVERLAM.[4][9]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [1][2][3][5][7] |

| Molecular Weight | 114.14 g/mol | [1][3][5][7] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Fruity | [2] |

| Density | 0.899 g/mL at 20 °C | [8] |

| Boiling Point | 115-117 °C | |

| Melting Point | -80 °C | |

| Flash Point | 20 °C (closed cup) | [8] |

| Refractive Index | n20/D 1.410 | [8] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water. | [2] |

| Vapor Pressure | 15.6 mmHg at 25°C |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the acid-catalyzed esterification of butyric acid with vinyl alcohol. A common laboratory-scale procedure is outlined below.

Materials:

-

Butyric acid

-

Vinyl acetate (B1210297) (as a source of the vinyl group via transvinylation)

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Distillation apparatus

Procedure:

-

Combine butyric acid and a molar excess of vinyl acetate in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture under reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by washing the mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the this compound by fractional distillation under reduced pressure.

References

- 1. This compound | C6H10O2 | CID 31247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 123-20-6: this compound | CymitQuimica [cymitquimica.com]

- 3. nj.gov [nj.gov]

- 4. schem.net [schem.net]

- 5. This compound, 123-20-6 [thegoodscentscompany.com]

- 6. This compound (CAS 123-20-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | 123-20-6 | Benchchem [benchchem.com]

- 8. This compound = 99.0 GC 123-20-6 [sigmaaldrich.com]

- 9. en.wikipedia.org [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Vinyl Butyrate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to vinyl butyrate (B1204436), a valuable monomer and chemical intermediate. Focusing on esterification and transesterification pathways, this document offers detailed experimental protocols, comparative data, and visualizations of the core chemical processes to support research and development in polymer chemistry, drug delivery, and fine chemical synthesis.

Introduction

Vinyl butyrate (ethenyl butanoate) is an organic ester of butyric acid and vinyl alcohol.[1][2] It serves as a key monomer in the production of various polymers and copolymers, imparting properties such as flexibility and adhesion to coatings and adhesives.[2] Furthermore, its reactivity as an acyl donor makes it a useful reagent in enzymatic and chemical transformations, including the synthesis of specialty esters and the modification of bioactive molecules.[3][4] This guide details the principal methods for its synthesis, with a focus on laboratory-scale preparation.

Synthetic Pathways

The synthesis of this compound is primarily achieved through two main esterification-based strategies: the direct acid-catalyzed esterification of butyric acid with a vinyl source and the transesterification of a vinyl ester with butyric acid. A third, less common, industrial method involves the reaction of butyraldehyde (B50154) with acetic anhydride.[5]

Acid-Catalyzed Esterification of Butyric Acid and Vinyl Alcohol

A foundational method for producing this compound is the direct acid-catalyzed esterification of butyric acid and vinyl alcohol.[5] This reaction is typically catalyzed by strong Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds by protonation of the carbonyl oxygen of butyric acid, which increases its electrophilicity and facilitates nucleophilic attack by vinyl alcohol.[5] To achieve high yields, the reaction is driven to completion by operating under reflux conditions and often by using an excess of one reactant.[5]

dot

Caption: Acid-catalyzed esterification of butyric acid.

Transesterification of Butyric Acid with Vinyl Acetate (B1210297)

Transesterification is a highly efficient and widely used method for synthesizing this compound.[5] This process involves the reaction of butyric acid with a vinyl ester, most commonly vinyl acetate, which serves as the vinyl group donor.[5] The reaction can be catalyzed by various metal complexes or enzymes. The vinyl group of vinyl acetate is transferred to butyric acid, forming this compound and acetic acid as a byproduct. A key advantage of using vinyl esters as acyl donors is that the reaction is essentially irreversible, as the released vinyl alcohol tautomerizes to the volatile acetaldehyde, which can be removed from the reaction mixture, driving the equilibrium towards the product.[3]

Transition metal catalysts, particularly those based on palladium and ruthenium, are effective for transvinylation reactions.[6] Historically, mercury salts were used but have been largely replaced due to their toxicity.[7]

The use of lipases as biocatalysts for transesterification offers a green and highly selective alternative to chemical methods.[4] Lipases, such as those from Candida antarctica (Lipase B), can catalyze the reaction under mild conditions, often with high conversion rates.[3] This method is particularly advantageous for the synthesis of high-purity esters for applications in the food, fragrance, and pharmaceutical industries.[8]

dot

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CAS 123-20-6: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 123-20-6 | Benchchem [benchchem.com]

- 6. This compound (stabilized with MEHQ) | 123-20-6 | FV179239 [biosynth.com]

- 7. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. european-science.com [european-science.com]

An In-depth Technical Guide to Transesterification Methods for Vinyl Butyrate Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl butyrate (B1204436), a key monomer in the synthesis of specialty polymers and a valuable acyl donor in pharmaceutical manufacturing, is primarily produced through transesterification. This guide provides a comprehensive technical overview of the core methodologies for vinyl butyrate synthesis, with a focus on both enzymatic and chemical transesterification routes. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to equip researchers and professionals with the practical knowledge required for the efficient and selective production of this versatile chemical.

Introduction

This compound (ethenyl butanoate) is an organic ester of butyric acid and vinyl alcohol.[1] Its primary applications lie in the production of copolymers, where its incorporation modifies polymer properties such as flexibility and adhesion, making it valuable in coatings and adhesives.[1] Furthermore, in the realm of pharmaceuticals and fine chemicals, this compound serves as an efficient acyl donor for the regioselective and stereoselective acylation of complex molecules, a transformation often facilitated by enzymatic catalysts.[2]

The synthesis of this compound is predominantly achieved through transesterification (or transvinylation), a process involving the exchange of the vinyl group from a vinyl ester, typically vinyl acetate (B1210297), to butyric acid, or the exchange of the butyrate group to a vinyl donor.[3] This guide will delve into the principal methods employed for this transformation: enzymatic catalysis, which offers high selectivity and mild reaction conditions, and chemical catalysis, which is often favored for large-scale industrial production.

Enzymatic Transesterification

Enzymatic synthesis of this compound offers a green and highly selective alternative to chemical methods, operating under mild conditions and minimizing byproduct formation. Lipases are the most commonly employed biocatalysts for this transformation.[2][4] The reaction typically involves the transesterification of vinyl acetate with butyric acid or the alcoholysis of this compound with an alcohol. A widely accepted kinetic model for lipase-catalyzed transesterification is the Ping-Pong Bi-Bi mechanism.[4]

Key Enzymes and Immobilization

A variety of lipases have been successfully used for this compound synthesis, with Candida antarctica lipase (B570770) B (CALB), often in its immobilized form as Novozym 435, being one of the most effective and widely cited.[5][6] Other lipases from sources such as Aspergillus fumigatus and Candida rugosa have also demonstrated efficacy.[4][7]

Immobilization of lipases on solid supports is a critical step for enhancing their stability, reusability, and ease of separation from the reaction mixture. This technique can also lead to hyperactivation of the enzyme.

Experimental Protocols

This protocol describes a typical batch reaction for the enzymatic synthesis of this compound.

Materials:

-

Immobilized Lipase (e.g., Novozym 435)

-

Butyric Acid

-

Vinyl Acetate

-

Molecular sieves (optional, for water removal)

Procedure:

-

Reaction Setup: In a sealed flask, combine butyric acid (1 equivalent) and vinyl acetate (e.g., 2-4 equivalents) in an anhydrous organic solvent. The use of a solvent-free system is also a viable option.[4]

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture (e.g., 1-10% w/w of substrates).

-

Reaction Execution: Incubate the mixture at a controlled temperature (typically 30-60°C) with constant agitation (e.g., 200 rpm).[9][10]

-

Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification:

-

Once the desired conversion is achieved, separate the immobilized enzyme by filtration. The enzyme can be washed with the solvent and stored for reuse.

-

Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Quantitative Data for Enzymatic Synthesis

The following table summarizes representative quantitative data from various studies on the enzymatic synthesis of butyrate esters, highlighting the influence of different reaction parameters.

| Enzyme | Acyl Donor | Acyl Acceptor | Solvent | Molar Ratio (Donor:Acceptor) | Temp (°C) | Enzyme Conc. | Time (h) | Conversion/Yield (%) | Reference |

| Aspergillus fumigatus Lipase | This compound | Methanol | n-Hexane | 1:1 | 40 | 30 µg/ml | 16 | 86 (Yield) | [7] |

| Immobilized Candida rugosa Lipase | Ethyl Caprate | Butyric Acid | n-Hexane | 1:1 | - | - | 96 | 95 (Esterification) | [4] |

| Immobilized Candida rugosa Lipase | Ethyl Caprate | Butyric Acid | Solvent-free | - | - | 10% (w/w) | 120 | 76.56 (Esterification) | [4] |

| Immobilized Rhodococcus Cutinase | Butyric Acid | 1-Butanol | Isooctane | 1:1.5 | 40 | 100 mg | 24 | ~60 (mM) | [8] |

| Novozym 435 | Butyric Acid | Cinnamyl Alcohol | - | 1:2 | 50 | 2% (w/w) | 12 | 90 (Conversion) | [10] |

Chemical Transesterification

Chemical methods for this compound synthesis often employ metal catalysts and are suitable for large-scale production. The most common route is the transvinylation of butyric acid with vinyl acetate.

Catalytic Systems

Palladium-based catalysts, particularly palladium(II) acetate complexed with nitrogen-containing ligands like pyridine (B92270) or 2,2'-bipyridyl, are highly effective for transvinylation.[11] These have largely replaced older, more toxic mercury-based catalysts. Acid catalysts such as sulfuric acid can also be used, though they may lead to more side reactions.[3]

Experimental Protocols

This protocol outlines a procedure for the chemical synthesis of this compound using a palladium catalyst, often in a reactive distillation setup to drive the equilibrium towards product formation.[12]

Materials:

-

Butyric Acid

-

Vinyl Acetate (in excess, can also act as solvent)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Pyridine or other suitable ligand

-

Polymerization inhibitor (e.g., hydroquinone)

-

Anhydrous sodium sulfate

-

Dichloromethane (for work-up)

-

Silica (B1680970) gel (for purification)

Procedure:

-

Catalyst Preparation (in-situ): In a flame-dried reaction vessel equipped with a stirrer and a distillation column, under an inert atmosphere, dissolve palladium(II) acetate and the ligand in a portion of the vinyl acetate.

-

Reaction Setup: Add butyric acid and the remaining vinyl acetate to the catalyst solution. Add a polymerization inhibitor.

-

Reaction Execution: Heat the reaction mixture to reflux (around 100°C).[12] The acetic acid formed as a byproduct is continuously removed by distillation along with some vinyl acetate to shift the equilibrium.

-

Monitoring: The reaction progress can be monitored by analyzing the composition of the distillate and the reaction mixture by GC.

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture.

-

The crude product can be washed with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

After removing the solvent, the product can be purified by vacuum distillation or column chromatography on silica gel.

-

Quantitative Data for Chemical Synthesis

The following table presents typical quantitative data for the chemical synthesis of vinyl esters.

| Catalyst | Reactant 1 | Reactant 2 | Ligand | Catalyst Conc. | Temp (°C) | Selectivity (%) | Reference |

| Palladium Acetate | Carboxylic Acid | Vinyl Acetate | Bidentate Ligand | - | - | >80 | [11] |

| Brønsted Acid (e.g., H₂SO₄) | Butyric Acid | Vinyl Alcohol | - | ~8% by mass | 130 | - | [3] |

| Palladium Acetate | Valeric Acid | Vinyl Acetate | - | ~1000 ppm | 100 | - | [12] |

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams represent the general workflows and a key reaction mechanism.

References

- 1. CAS 123-20-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 123-20-6 [thegoodscentscompany.com]

- 3. This compound | 123-20-6 | Benchchem [benchchem.com]

- 4. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US8921593B2 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 12. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

vinyl butyrate as a monomer for copolymers

An In-depth Technical Guide to Vinyl Butyrate (B1204436) as a Monomer for Copolymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl butyrate (VB) is a vinyl ester monomer that serves as a versatile building block for the synthesis of a wide range of copolymers. It is an organic ester formed from the reaction of butyric acid and vinyl alcohol.[1] As a monomer, it is primarily utilized in polymerization and copolymerization reactions to produce polymers with desirable properties such as flexibility, adhesion, and chemical resistance. These characteristics make this compound copolymers valuable in the production of coatings, adhesives, and resins.[1]

For drug development professionals, the particular allure of this compound lies in its potential as a polymeric pro-drug. Upon hydrolysis, the copolymer can release butyric acid, a short-chain fatty acid known to function as a histone deacetylase (HDAC) inhibitor.[2][3] This opens up therapeutic possibilities for targeted cancer therapy and the treatment of metabolic diseases.[3][4] This guide provides a comprehensive technical overview of this compound's properties, copolymerization methodologies, copolymer characteristics, and its emerging applications in research and drug delivery.

Physicochemical Properties of this compound Monomer

Understanding the fundamental properties of the this compound monomer is critical for its handling, storage, and use in polymerization reactions. The vinyl group is susceptible to polymerization, especially when exposed to heat or light, requiring careful temperature control during synthesis and handling.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| CAS Number | 123-20-6 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.899 g/mL at 20 °C | [1] |

| Boiling Point | 115-117 °C | [5] |

| Refractive Index (n20/D) | 1.410 | [1] |

| Flash Point | 20 °C (closed cup) | [1] |

| Solubility | Soluble in organic solvents (ethanol, ether); limited in water. | [1] |

| Storage Temperature | 2-8 °C, protected from light. | [5] |

Copolymerization of this compound

This compound can be copolymerized through several mechanisms, with free-radical polymerization being the most common. Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer superior control over molecular weight, dispersity, and architecture, which is particularly relevant for biomedical applications.[5][6][7]

Polymerization Mechanisms

Free-radical polymerization of vinyl monomers involves initiation, propagation, and termination steps. The reactivity of the this compound monomer and its comonomer, quantified by reactivity ratios, determines the copolymer composition and monomer sequence distribution.[1] RAFT polymerization employs a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of well-defined block copolymers.[5][6][7] For less activated monomers (LAMs) like this compound, xanthate-based CTAs are often effective.[5]

Experimental Workflow: Copolymer Synthesis

The general workflow for synthesizing and characterizing a this compound copolymer, such as a block copolymer via RAFT, is outlined below.

References

- 1. Poly (Vinyl Butyral-Co-Vinyl Alcohol-Co-Vinyl Acetate) Coating Performance on Copper Corrosion in Saline Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.skku.edu [pure.skku.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

The Solubility of Vinyl Butyrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl butyrate (B1204436), a key monomer in the synthesis of various polymers and copolymers, plays a significant role in the formulation of adhesives, coatings, and binders. Its solubility characteristics in organic solvents are a critical parameter for optimizing polymerization processes, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of vinyl butyrate, addressing the current landscape of available data and presenting a detailed protocol for its experimental determination.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be miscible. This compound possesses a moderately polar ester group and a nonpolar four-carbon alkyl chain, influencing its interaction with a range of organic solvents.

Qualitative and Quantitative Solubility Data

Precise, quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate its solubility in certain classes of organic solvents.

Qualitative Solubility of this compound:

General chemical principles and available safety data sheets indicate that this compound is soluble in many common organic solvents.[1] Specifically, it is known to be soluble in:

It has limited solubility in water.

Quantitative Solubility Data Proxy: Butyric Acid

In the absence of direct quantitative data for this compound, the solubility of butyric acid can serve as a reasonable proxy. The four-carbon alkyl chain is a dominant structural feature influencing its solubility in organic solvents. Butyric acid is reported to be miscible with several common organic solvents.

The following table summarizes the available solubility information for butyric acid, which can be used to infer the likely solubility behavior of this compound.

| Solvent | Butyric Acid Solubility |

| Ethanol | Miscible[2][3][4] |

| Diethyl Ether | Miscible[2][3][4] |

| Water | Miscible[2][4] (Note: Some sources report high but finite solubility, e.g., 60 mg/mL[3]) |

| Carbon Tetrachloride | Slightly soluble[2][3][4] |

It is important to note that while butyric acid provides a useful estimation, the presence of the vinyl group in this compound will introduce some differences in polarity and intermolecular interactions, potentially affecting its solubility compared to butyric acid.

Experimental Protocol: Gravimetric Determination of Solubility

To obtain precise quantitative solubility data for this compound, a gravimetric method can be employed. This protocol is adapted from established methods for determining the solubility of similar vinyl esters.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest (e.g., ethanol, diethyl ether, acetone, toluene, hexane)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (PTFE or other solvent-compatible material)

-

Pre-weighed glass beakers or evaporation dishes

-

Fume hood

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the selected organic solvent to a glass vial.

-

Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. The presence of undissolved this compound at the end of this period is essential.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense a precise volume of the saturated solution into a pre-weighed beaker or evaporation dish.

-

-

Solvent Evaporation:

-

Place the beaker or evaporation dish in a fume hood to allow the solvent to evaporate. A gentle stream of nitrogen can be used to accelerate this process.

-

For higher boiling point solvents, a vacuum oven set to a temperature below the boiling point of the solvent and the decomposition temperature of this compound can be used.

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, place the beaker or dish in a desiccator to cool to room temperature and ensure all residual moisture is removed.

-

Weigh the beaker or dish containing the dried this compound residue on an analytical balance.

-

The solubility can then be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of beaker + residue) - (Mass of empty beaker)] / (Volume of solution withdrawn in mL) * 100

-

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents is currently limited, qualitative information and the solubility of butyric acid provide a strong foundation for its practical application. For applications requiring precise solubility values, the detailed gravimetric experimental protocol provided in this guide offers a reliable method for their determination. Further research to establish a comprehensive public database of this compound solubility would be highly beneficial to the scientific and industrial communities.

References

The Discovery and History of Vinyl Butyrate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl butyrate (B1204436) (ethenyl butanoate), a key monomer in the synthesis of various polymers and copolymers, possesses a rich history intertwined with the development of vinyl ester chemistry. This document provides a comprehensive overview of the discovery, historical synthesis evolution, and key physicochemical properties of vinyl butyrate. It details modern and historical experimental protocols for its synthesis, presents quantitative data in a structured format, and illustrates critical reaction pathways and workflows using logical diagrams. This guide is intended to serve as a technical resource for professionals in chemical research and material science.

Introduction and Historical Context

The journey to the synthesis and industrial application of this compound is rooted in the broader exploration of vinyl esters, which began in the early 20th century. The initial focus of industrial chemists was on simpler vinyl esters, which laid the foundational chemistry for molecules like this compound.

A pivotal figure in the early development of vinyl chemistry was German chemist Fritz Klatte. While working for Griesheim-Elektron, he conducted pioneering research on the polymerization of vinyl compounds. In 1912, Klatte discovered that vinyl acetate (B1210297) could be polymerized, and he also developed a process for producing polyvinyl chloride (PVC) from acetylene (B1199291) and hydrogen chloride.[1][2] This early work on vinyl monomers was crucial, as it established acetylene as a key feedstock for this new class of chemicals.

The industrial-scale production of vinyl acetate was later refined by companies such as Wacker Chemie, at their "Consortium für elektrochemische Industrie" research facility founded in 1903.[3][4][5] While a specific individual is not singularly credited with the first synthesis of this compound, its creation is a direct extension of the methods developed for other vinyl esters. A significant milestone was the work of Walter Reppe, whose 1936 patent described a general method for producing vinyl esters by reacting carboxylic acids with acetylene in the liquid phase, using zinc or cadmium salts as catalysts.[6] This process was applicable to a range of carboxylic acids, including butyric acid, marking a clear pathway to the synthesis of this compound.

The commercial introduction of vinyl ester resins in the early 1960s signaled the growing importance of this class of compounds, including this compound, in the production of polymers with desirable properties like flexibility and adhesion for coatings and adhesives.[7]

Physicochemical and Spectroscopic Data

Accurate and reliable data is critical for the application of this compound in research and development. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Ethenyl butanoate | |

| CAS Number | 123-20-6 | |

| Molecular Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 g/mol | |

| Appearance | Colorless liquid | |

| Density | 0.899 g/mL at 20 °C | [3] |

| Boiling Point | 116-117 °C at 760 mmHg | [8] |

| Melting Point | -87.7 °C | [9] |

| Flash Point | 20 °C (68 °F) - Closed Cup | [3] |

| Vapor Pressure | 15.57 mmHg at 25 °C | [9] |

| Refractive Index (n20/D) | 1.410 | [3] |

| Solubility in Water | 3649 mg/L at 25 °C (estimated) | [9] |

Table 2: ¹H NMR Spectroscopic Data for this compound (90 MHz, CDCl₃)

| Assignment | Chemical Shift (δ) ppm |

| A (-O-CH=CH₂) | 7.29 |

| B (-O-CH=CH ₂) (trans) | 4.88 |

| C (-O-CH=CH ₂) (cis) | 4.56 |

| D (-C(=O)-CH₂-) | 2.37 |

| E (-CH₂-CH₂-CH₃) | 1.69 |

| F (-CH₂-CH₃) | 0.98 |

| Source: ChemicalBook[10] |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| C =O | 172.1 |

| -O-C H=CH₂ | 141.2 |

| -O-CH=C H₂ | 97.4 |

| -C(=O)-C H₂- | 36.1 |

| -CH₂-C H₂-CH₃ | 18.4 |

| -C H₃ | 13.6 |

| Source: Adapted from predicted spectra and general chemical shift tables.[9][11] |

Table 4: Key IR and Mass Spectrometry Data for this compound

| Spectroscopic Data | Key Peaks/Fragments |

| FTIR (Neat) | ~2965 cm⁻¹ (C-H stretch, alkyl), ~1760 cm⁻¹ (C=O stretch, ester), ~1647 cm⁻¹ (C=C stretch, vinyl), ~1140 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (EI) | m/z: 43 (base peak, [C₃H₇]⁺), 71 ([C₄H₇O]⁺), 114 (molecular ion, [M]⁺), 41, 57, 27 |

| Source: PubChem, NIST WebBook[1][7] |

Synthesis Methodologies and Experimental Protocols

Several established methods are employed for the synthesis of this compound, each with distinct advantages depending on the desired scale and available reagents.

Synthesis from Acetylene and Butyric Acid

This is a historically significant industrial method based on the principles developed by Walter Reppe. It involves the direct vinylation of butyric acid using acetylene gas.

Caption: Workflow for the synthesis of this compound from acetylene.

Experimental Protocol:

-

Catalyst Preparation: A zinc-based catalyst, such as zinc butyrate, is prepared or sourced. Alternatively, zinc oxide can be dissolved in butyric acid.

-

Reaction Setup: A high-pressure autoclave reactor is charged with butyric acid and the zinc catalyst. The reactor is sealed and purged with an inert gas, such as nitrogen.

-

Vinylation: The reactor is heated to approximately 180-220°C. A mixture of acetylene and nitrogen gas is introduced, and the pressure is maintained at 20-25 atmospheres. Acetylene is supplied continuously as it is consumed by the reaction.

-

Reaction Monitoring: The reaction progress is monitored by measuring the uptake of acetylene.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the pressure is released. The crude product mixture is filtered to remove the catalyst. The resulting liquid is then purified by fractional distillation under reduced pressure to isolate the this compound product.

Synthesis via Transvinylation

Transvinylation is a widely used laboratory and industrial method that involves the transfer of a vinyl group from a readily available vinyl ester, typically vinyl acetate, to butyric acid. This method avoids the need for high-pressure acetylene.

Caption: Transvinylation reaction for this compound synthesis.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser, a thermometer, and a magnetic stirrer. The flask is charged with butyric acid, a molar excess of vinyl acetate (which also serves as the solvent), and a catalytic amount of a transition metal salt (e.g., palladium(II) acetate or a ruthenium complex).[12][13] A polymerization inhibitor may also be added.

-

Reaction: The mixture is heated to reflux (typically 80-110°C) with constant stirring.[14] The reaction is an equilibrium process, and driving it to completion often involves continuously removing the acetic acid byproduct.

-

Reaction Monitoring: The reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to track the consumption of butyric acid and the formation of this compound.

-

Catalyst Neutralization: Upon completion, the catalyst may be neutralized or removed. For example, if an acid catalyst was used as a promoter, a weak base like sodium acetate can be added.

-

Purification: The excess vinyl acetate is removed by distillation at atmospheric pressure. The remaining crude product is then purified by vacuum distillation to separate the this compound from unreacted butyric acid and catalyst residues.[15]

Polymerization of this compound

This compound is a monomer used to produce polythis compound (PVB) and various copolymers. The polymerization is typically carried out via a free-radical mechanism.

Caption: Key steps in the free-radical polymerization of this compound.

Experimental Protocol (Bulk Polymerization):

-

Monomer Preparation: this compound is purified to remove any inhibitors, typically by passing it through a column of activated alumina (B75360) or by distillation under reduced pressure.

-

Reaction Setup: The purified monomer is placed in a reaction vessel (e.g., a sealed tube or a flask with a nitrogen inlet). A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added (typically 0.1-1.0 mol%).[16][17]

-

Polymerization: The solution is purged with an inert gas (nitrogen or argon) to remove oxygen, which can inhibit the reaction. The vessel is then sealed and heated in a controlled temperature bath (e.g., 60-80°C) to initiate the decomposition of the initiator and start the polymerization.

-

Reaction Monitoring: The progress of the polymerization can be followed by observing the increase in viscosity of the reaction mixture.

-

Termination and Isolation: After the desired conversion is reached (or after a set time), the reaction is terminated by rapid cooling. The resulting polymer is dissolved in a suitable solvent (e.g., acetone (B3395972) or tetrahydrofuran) and precipitated by adding the solution to a non-solvent (e.g., methanol (B129727) or hexane).

-

Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator fragments, and dried under vacuum to a constant weight.

Applications

This compound and its primary polymer derivative, polythis compound (PVB), have found use in a variety of industrial applications:

-

Polymers and Resins: As a monomer, it is used to produce homopolymers and copolymers. PVB, which is technically a terpolymer containing vinyl butyral, vinyl alcohol, and vinyl acetate units, is the most significant application.[2]

-

Adhesives and Coatings: Polymers derived from this compound exhibit good adhesion and film-forming properties, making them suitable for use in adhesives, paints, and coatings.[7]

-

Laminated Safety Glass: PVB is widely used as the interlayer in laminated safety glass for automotive windshields and architectural applications due to its strong adhesion, clarity, and impact resistance.[7]

-

Chemical Intermediate: In organic synthesis, this compound can serve as an efficient acyl donor in enzymatic transesterification reactions to produce other butyrate esters.[7]

Conclusion

From its conceptual origins in early 20th-century acetylene chemistry to its modern production via transvinylation, this compound has become a valuable monomer in polymer science. The historical development of its synthesis routes reflects the broader trends in industrial organic chemistry, moving from high-pressure gas-phase reactions to more controlled liquid-phase catalytic processes. The well-characterized physicochemical and spectroscopic properties of this compound, combined with versatile polymerization methods, ensure its continued relevance in the manufacturing of advanced materials for a wide range of applications.

References

- 1. This compound | C6H10O2 | CID 31247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound(123-20-6) IR Spectrum [m.chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound(123-20-6) MS [m.chemicalbook.com]

- 9. hmdb.ca [hmdb.ca]

- 10. This compound(123-20-6) 1H NMR spectrum [chemicalbook.com]

- 11. This compound(123-20-6) 13C NMR spectrum [chemicalbook.com]

- 12. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 13. my.nuu.uz [my.nuu.uz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pslc.ws [pslc.ws]

- 17. ias.ac.in [ias.ac.in]

A Preliminary Investigation into the Reactivity of Vinyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl butyrate (B1204436), an ester of vinyl alcohol and butyric acid, is a reactive monomer used in the synthesis of various polymers and copolymers with applications in coatings, adhesives, and paints.[1] Understanding its reactivity is crucial for controlling polymerization processes, predicting product properties, and assessing its toxicological profile, particularly for applications in drug development and biomedical materials. This technical guide provides a preliminary investigation into the reactivity of vinyl butyrate, focusing on its polymerization and hydrolysis. Due to a lack of extensive direct data on this compound, this guide incorporates findings from analogous vinyl esters to provide a comprehensive overview. Detailed experimental protocols for key analytical techniques are also presented.

Core Reactivity Profile

This compound is a flammable and reactive liquid that can undergo vigorous, and potentially explosive, polymerization, especially when heated or exposed to initiators.[1][2] It is classified as a flammable liquid and an irritant to the skin and eyes.[1][2] The primary reactive sites are the carbon-carbon double bond of the vinyl group, which is susceptible to radical attack leading to polymerization, and the ester linkage, which can undergo hydrolysis.

Table 1: General Properties and Hazards of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C6H10O2 | [2] |

| Molecular Weight | 114.14 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 119-120 °C | [3] |

| Flash Point | 26.4 °C | [3] |

| Hazards | Highly flammable, potential for explosive polymerization, skin and eye irritant. | [1][2] |

Polymerization Reactivity

The vinyl group of this compound readily participates in free-radical polymerization to form polythis compound. This reaction is the foundation for its use in producing a variety of polymeric materials.

Homopolymerization

Table 2: Heats of Polymerization for Various Vinyl Monomers (for reference)

| Monomer | Heat of Polymerization (-ΔHp) (kcal/mol) | Method | Reference(s) |

| Vinyl Acetate (B1210297) | 21.0 | Calorimetry | [4] |

| Vinyl Propionate | 20.8 | Calorimetry | [4] |

| Vinyl Chloride | 22.9 | Calorimetry | [4] |

| Styrene | 16.7 | Calorimetry | [4] |

Note: These values are for analogous compounds and should be used as an estimation for this compound.

Copolymerization and Reactivity Ratios

This compound can be copolymerized with other monomers to tailor the properties of the resulting polymer. The relative reactivity of the monomers in a copolymerization reaction is described by the reactivity ratios (r1 and r2). These ratios are crucial for predicting the composition of the copolymer and controlling the polymerization process. While specific reactivity ratios for this compound are not widely published, data for similar vinyl esters copolymerized with common monomers like methyl acrylate (B77674) can provide insight.[5]

Table 3: Reactivity Ratios for Vinyl Esters with Methyl Acrylate (M1)

| Vinyl Ester (M2) | r1 (Methyl Acrylate) | r2 (Vinyl Ester) | Temperature (°C) | Reference(s) |

| Vinyl Acetate | 6.3 ± 0.4 | 0.031 ± 0.006 | 60 | [5] |